molecular formula C19H15ClFN5O B2966864 6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-62-2

6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2966864
CAS RN: 893920-62-2
M. Wt: 383.81
InChI Key: DIMWHBHXJVDEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H15ClFN5O and its molecular weight is 383.81. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

  • A series of triazolopyrimidines, including the specified compound, have been studied as anticancer agents. These compounds have a unique mechanism of tubulin inhibition and do not bind competitively with paclitaxel. Instead, they inhibit the binding of vincas to tubulin. They have shown the ability to overcome resistance attributed to multidrug resistance transporter proteins and demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models (N. Zhang et al., 2007).

Antimicrobial Agents

  • Compounds from the triazolopyrimidine family have been synthesized and demonstrated potential as antimicrobial agents. Their effectiveness has been tested against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting potency comparable to or greater than commercially available antibiotics (Ravi P Kumar et al., 2009).

Anti-inflammatory and Analgesic Activities

  • Novel derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, which include triazolopyrimidine scaffolds, have been synthesized and screened for their anti-inflammatory and analgesic activities. The nature of the substituent was found to play a significant role in these activities, with some derivatives showing potent anti-inflammatory and analgesic effects (Muralidharan et al., 2019).

Fungicidal Activity

  • Research has also extended into the fungicidal activity of triazolopyrimidine analogs. These compounds have shown excellent activity against several economically important phytopathogens. Specific structural features, like a fluoro substituent, have been identified as beneficial for enhancing fungicidal activity (P. Crowley et al., 2010).

properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O/c1-11-6-7-13(8-12(11)2)26-18-17(23-24-26)19(27)25(10-22-18)9-14-15(20)4-3-5-16(14)21/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMWHBHXJVDEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

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